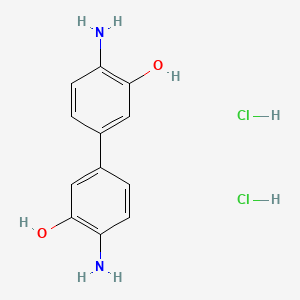

3,3'-Dihydroxybenzidine.2HCl

Description

3,3'-Dihydroxybenzidine (B1664586) dihydrochloride (B599025), the salt form of 3,3'-Dihydroxybenzidine (HAB), is an aromatic diamine monomer that has garnered significant attention in the field of materials science. lookchem.comvwr.com The strategic placement of its amine and hydroxyl functional groups makes it an exceptionally valuable precursor for the synthesis of advanced polymers. chemicalbook.comguansentech.cn This compound serves as a fundamental component in the production of materials engineered for high-temperature environments and specialized applications, including aerospace, electronics, and membrane technologies. researchgate.netacs.org Its dihydrochloride form is particularly important in specific polymerization processes, facilitating the creation of high-molecular-weight polymers. researchgate.net

The development of high-performance polymers began in earnest in the mid-20th century, driven by the need for materials that could withstand extreme conditions beyond the capabilities of conventional plastics. This led to the exploration of aromatic heterocyclic polymers. The synthesis of polybenzoxazoles (PBOs) was first reported in the 1960s, establishing a new class of thermally stable materials. google.com Early research demonstrated that PBOs could be synthesized through the polycondensation of bis(o-aminophenol)s with dicarboxylic acid derivatives. google.comnasa.gov

In this context, 3,3'-Dihydroxybenzidine, a type of bis(o-aminophenol), and its more stable dihydrochloride salt became recognized as key monomers. researchgate.netnasa.gov Researchers found that using 3,3'-dihydroxybenzidine dihydrochloride in a polyphosphoric acid medium was an effective method for producing high-molecular-weight PBOs. researchgate.netdtic.mil This evolution marked the transition of the compound from a laboratory curiosity to a reliable chemical precursor for polymers with exceptional heat resistance, paving the way for their use as insulating films and other demanding applications. researchgate.netnasa.gov

The primary significance of 3,3'-Dihydroxybenzidine.2HCl lies in its role as a monomer for producing high-performance polymers, most notably polybenzoxazoles (PBOs) and polyimides (PIs). The specific arrangement of its functional groups allows for the formation of rigid heterocyclic structures that impart remarkable thermal and mechanical properties to the final material.

Polybenzoxazoles (PBOs): PBOs are a class of polymers known for their outstanding thermal stability. They are synthesized via the polycondensation of 3,3'-dihydroxybenzidine dihydrochloride with various aromatic or aliphatic dicarboxylic acids. researchgate.net This reaction, often carried out in polyphosphoric acid, results in polymers with a rigid-rod structure. researchgate.netnasa.gov Aromatic PBOs derived from this monomer exhibit excellent thermal stability, showing resistance to degradation at temperatures up to 450°C in air. researchgate.net The thermal conversion of precursor polymers, such as poly(o-hydroxyamide)s, is another common route to forming PBOs. koreascience.krkoreascience.kr This process involves heating the precursor to induce cyclization, forming the stable benzoxazole (B165842) ring. The resulting PBOs are typically insoluble in common organic solvents and possess high char yields, indicating their fire-resistant nature. researchgate.netkoreascience.krkoreascience.kr

Polyimides (PIs): 3,3'-Dihydroxybenzidine is also a crucial monomer for synthesizing hydroxyl-containing polyimides. chemicalbook.comscispace.com These polymers are typically prepared through a two-step process involving the reaction of the diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the polyimide. scispace.comkoreascience.kr The resulting polyimides exhibit high glass transition temperatures (Tg), often in the range of 336–360°C. chemicalbook.comscispace.com A key feature of these hydroxyl-containing polyimides is their ability to undergo thermal rearrangement into polybenzoxazoles upon heating to around 500°C, a process that further enhances the material's thermal stability. chemicalbook.comacs.org

The table below summarizes the properties of various high-performance polymers synthesized using 3,3'-Dihydroxybenzidine.

| Polymer Type | Co-monomer(s) | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Char Yield at 900°C (%) | Tensile Strength (MPa) | Ref. |

| Poly(o-hydroxyamide) (PHA) | 4,4'-(2,3-pyridinedioxy) dibenzoic acid / Isophthalic acid | 0.31-0.59 | - | - | - | koreascience.kr |

| Polybenzoxazole (PBO) | 4,4'-(2,3-pyridinedioxy) dibenzoic acid / Isophthalic acid | - | 654-680 | >63 | - | koreascience.kr |

| Poly(o-hydroxyamide) (PHA) | 4,4’-(2,3-quinoxalinedioxy) dibenzoic acid / 4,4’-(2,3-pyridinedioxy) dibenzoic acid | 0.55-0.84 | - | - | - | koreascience.kr |

| Polybenzoxazole (PBO) | 4,4’-(2,3-quinoxalinedioxy) dibenzoic acid / 4,4’-(2,3-pyridinedioxy) dibenzoic acid | - | >550 | 74-78 | 103-124 | koreascience.kr |

| Polyimide (PI) | p-Quaterphenyltetracarboxylic dianhydride | - | ~520 | ~70 | - | scispace.com |

| Polyimide (PI) | p-Quinquephenyltetracarboxylic dianhydride | - | ~530 | ~75 | - | scispace.com |

This compound occupies a unique and important position among the array of functional organic monomers used in materials science. Its bifunctionality, possessing both nucleophilic amine (-NH₂) and hydroxyl (-OH) groups, distinguishes it from simple diamines or diols. The ortho positioning of these groups on the biphenyl (B1667301) backbone is the critical structural feature that enables the thermal or chemical cyclodehydration to form the highly stable oxazole (B20620) ring of PBOs. google.comnasa.gov

Beyond its role in creating linear polymers, 3,3'-Dihydroxybenzidine is increasingly utilized as a "linker" or "node" in the synthesis of porous crystalline materials known as Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.commdpi.com COFs are constructed from organic building blocks linked by strong covalent bonds, forming extended, porous, and highly ordered structures. tcichemicals.com In this context, the rigid and geometrically well-defined structure of 3,3'-Dihydroxybenzidine allows it to be combined with other linkers (e.g., aldehydes) through reactions like Schiff base condensation to create robust 2D or 3D frameworks. mdpi.com These materials are being explored for applications in gas storage, separation, catalysis, and optical devices. chemicalbook.comtcichemicals.com

The table below compares 3,3'-Dihydroxybenzidine to other related bifunctional monomers, highlighting their distinct characteristics and applications.

| Monomer/Linker | Chemical Formula | Key Functional Groups | Primary Polymer/Material Application | Ref. |

| 3,3'-Dihydroxybenzidine | C₁₂H₁₂N₂O₂ | ortho-Amino, ortho-Hydroxyl | Polybenzoxazoles (PBOs), Polyimides (PIs), Covalent Organic Frameworks (COFs) | chemicalbook.comresearchgate.nettcichemicals.com |

| Benzidine | C₁₂H₁₂N₂ | Amino | Azo Dyes, early Polyimides (use now restricted) | smolecule.com |

| o-Tolidine | C₁₄H₁₆N₂ | Amino, Methyl | Azo Dyes | tcichemicals.com |

| 3,3'-Dimethoxybenzidine | C₁₄H₁₆N₂O₂ | Amino, Methoxy | Azo Dyes | industrialchemicals.gov.au |

| 3,3'-Dichlorobenzidine | C₁₂H₁₀Cl₂N₂ | Amino, Chloro | Pigments | nih.gov |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | C₁₉H₆F₆O₆ | Anhydride | Polyimides | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

1592-36-5 |

|---|---|

Molecular Formula |

C12H14Cl2N2O2 |

Molecular Weight |

289.15 g/mol |

IUPAC Name |

2-amino-5-(4-amino-3-hydroxyphenyl)phenol;dihydrochloride |

InChI |

InChI=1S/C12H12N2O2.2ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6,15-16H,13-14H2;2*1H |

InChI Key |

NSOANHVQCDKCHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Strategies and Derivatization for 3,3 Dihydroxybenzidine Based Materials

Role of 3,3'-Dihydroxybenzidine (B1664586) (HAB) as a Monomer in Polycondensation Reactions

3,3'-Dihydroxybenzidine (HAB), also known as 4,4'-diamino-3,3'-biphenyldiol, is a crucial monomer in the synthesis of high-performance polymers. nih.govalfa-chemistry.com Its unique structure, featuring both amine and hydroxyl functional groups, allows it to be a building block for various polymers, most notably polybenzoxazoles (PBOs) and polyimides. researchgate.netscilit.comsmolecule.comguansentech.cn These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields. researchgate.netgoogle.com

The synthesis of polymers using HAB typically involves polycondensation reactions. For instance, high molecular weight polybenzoxazoles are readily prepared through the solution polycondensation of 3,3'-dihydroxybenzidine dihydrochloride (B599025) with aromatic or aliphatic dicarboxylic acids in polyphosphoric acid. researchgate.net Similarly, poly(o-hydroxyamide)s (PHAs), which are precursors to PBOs, can be synthesized by the direct polycondensation of HAB with various dicarboxylic acids. rubber.or.kr

Stoichiometric Considerations in Polymerization Processes

In step-growth polymerization, achieving a high molecular weight polymer is critically dependent on maintaining a precise stoichiometric balance between the reacting functional groups. fiveable.menih.govacs.org An equimolar ratio of the monomers, for example, the diamine (HAB) and the dicarboxylic acid, is essential for the successful synthesis of high molecular weight polymers. fiveable.menih.govacs.org Any deviation from this 1:1 stoichiometry can lead to a significant reduction in the degree of polymerization and, consequently, lower molecular weight polymers. fiveable.menih.govacs.org

The Carothers equation is a fundamental principle that describes the relationship between the number-average degree of polymerization (Xn), the stoichiometric ratio (r), and the extent of reaction (p):

Xn = (1 + r) / (1 + r - 2rp)

This equation illustrates that for a high degree of polymerization, the stoichiometric ratio 'r' must be as close to 1 as possible, and the reaction must proceed to a very high conversion (p approaching 1). An excess of one monomer will result in polymer chains that are all terminated with that same functional group, thereby preventing further chain growth. fiveable.me

In some advanced polymerization techniques, a deliberate stoichiometric imbalance can be used to control molecular weight or to promote certain reaction mechanisms, such as in self-accelerating three-component reactions. researchgate.net However, for the synthesis of linear, high-performance polymers from HAB, precise stoichiometric control remains a paramount consideration.

Influence of Reaction Conditions on Polymer Yields and Molecular Weight Control

The conditions under which polycondensation reactions are carried out have a profound impact on the resulting polymer's yield and molecular weight. Key parameters that are carefully controlled include temperature, reaction time, solvent, and the use of catalysts or activating agents.

Temperature and Reaction Time: The synthesis of poly(hydroxyamide)s (PHAs) from HAB and dicarboxylic acids, for example, can be conducted at temperatures around 125°C for approximately 2 hours, achieving high yields of up to 94%. rubber.or.kr The subsequent thermal cyclization of these PHAs to form polybenzoxazoles (PBOs) requires higher temperatures, typically in the range of 277-292°C, with some processes requiring temperatures above 350°C or even 400°C. rubber.or.kr The reaction time and temperature profile are critical; for instance, in the synthesis of a specific PBO, the temperature is incrementally raised to 130°C, 150°C, and finally 190°C over several hours to ensure complete reaction and formation of a high-viscosity polymer dope. nih.gov

Solvents and Catalysts: The choice of solvent is crucial for ensuring that the monomers and the growing polymer chains remain in solution, facilitating high conversion rates. Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for the synthesis of PHAs from HAB. rubber.or.kr In some cases, the addition of salts like lithium chloride (LiCl) is necessary to enhance the solubility of the monomers and the resulting polymer. smolecule.comrubber.or.kr For the synthesis of PBOs, polyphosphoric acid (PPA) often serves as both the solvent and the condensing agent. researchgate.netnih.gov The use of condensing agents like triphenyl phosphite (B83602) (TPP) can also facilitate the direct polycondensation reaction. rubber.or.kr

The following table summarizes the reaction conditions for the synthesis of poly(hyroxyamide)s (PHAs) from 3,3'-dihydroxybenzidine and various dicarboxylic acids.

| Polymer | Dicarboxylic Acids | Inherent Viscosity (dL/g) | Yield (%) | Film Quality |

|---|---|---|---|---|

| IPHA-1 | Isophthalic acid | 0.59 | 95 | Good, light brown |

| IPHA-2 | Isophthalic acid, 4,4′-(2,3-pyridinedioxy)dibenzoic acid (8:2) | 0.51 | 96 | Good, light brown |

| IPHA-3 | Isophthalic acid, 4,4′-(2,3-pyridinedioxy)dibenzoic acid (6:4) | 0.45 | 94 | Good, brown |

| IPHA-4 | Isophthalic acid, 4,4′-(2,3-pyridinedioxy)dibenzoic acid (4:6) | 0.38 | 94 | Good, dark brown |

| IPHA-5 | Isophthalic acid, 4,4′-(2,3-pyridinedioxy)dibenzoic acid (2:8) | 0.33 | 93 | Good, dark brown |

| IPHA-6 | 4,4′-(2,3-pyridinedioxy)dibenzoic acid | 0.31 | 92 | Good, dark brown |

Functional Derivatization of 3,3'-Dihydroxybenzidine for Tailored Properties

The properties of polymers derived from 3,3'-dihydroxybenzidine can be precisely tuned by modifying the HAB monomer itself. This functional derivatization allows for the creation of polymers with enhanced solubility, processability, or specific functionalities for advanced applications.

Amination and Hydroxylation Pathways for Modified Precursors

Introducing additional amino or hydroxyl groups to the HAB backbone is a key strategy for creating modified precursors. For example, the synthesis of 9,9-bis(3-amino-4-hydroxyphenyl)xanthene (BAHPX) starts from 9,9-bis(4-hydroxyphenyl)xanthene and involves a two-step process of nitration followed by reduction. researchgate.net This creates a more complex diamine monomer that can be used to synthesize fluorinated polybenzoxazoles with improved properties. researchgate.net

Another example is the synthesis of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH), which utilizes 2,5-dihydroxyterephthalic acid and 4,6-diamino-1,3-benzenediol as monomers. nih.gov The additional hydroxyl groups introduced into the polymer backbone can influence properties such as compressive strength and thermal stability. nih.gov

Strategies for Incorporating 3,3'-Dihydroxybenzidine into Diverse Monomeric Units

3,3'-Dihydroxybenzidine can be incorporated into a wide variety of monomeric units to create copolymers with tailored properties. This approach allows for a balance of properties from different monomers. For instance, (co)poly(hydroxyimide)s have been synthesized using 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), HAB, and 3,6-diaminodurene (D) in various molar ratios. mdpi.com This allows for the systematic variation of properties and provides opportunities for further modifications like thermal rearrangement to polybenzoxazoles. mdpi.com

The synthesis of block copolymers is another effective strategy. Poly(p-phenylene benzobisoxazole)/poly(pyridobisimidazole) (PBO-b-PIPD) block copolymers have been prepared to enhance the photostability of PBO. researchgate.net This involves incorporating poly(pyridobisimidazole) moieties into the main chains of PBO. researchgate.net

Furthermore, HAB can be used in the synthesis of sulfonated polyimides for applications such as polymer electrolyte membranes in fuel cells. acs.org These polymers are synthesized by the polycondensation of HAB with other monomers like bis(4-fluorophenyl)sulfone and 4,4'-biphenol, followed by a postsulfonation step. acs.org

The following table lists the compound names mentioned in this article.

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| HAB | 3,3'-Dihydroxybenzidine or 4,4'-diamino-3,3'-biphenyldiol |

| PBO | Polybenzoxazole |

| PHA | Poly(o-hydroxyamide) |

| DMAc | N,N-dimethylacetamide |

| DMF | N,N-dimethylformamide |

| NMP | N-methyl-2-pyrrolidone |

| DMSO | Dimethyl sulfoxide |

| LiCl | Lithium chloride |

| PPA | Polyphosphoric acid |

| TPP | Triphenyl phosphite |

| BAHPX | 9,9-bis(3-amino-4-hydroxyphenyl)xanthene |

| PBOH | Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] |

| ODPA | 4,4'-oxydiphthalic anhydride |

| D | 3,6-diaminodurene |

| PIPD | Poly(pyridobisimidazole) |

Polymer Science and Engineering: Applications of 3,3 Dihydroxybenzidine Derived Systems

Polyimide Synthesis and Structural Design from 3,3'-Dihydroxybenzidine (B1664586)

3,3'-Dihydroxybenzidine serves as a crucial building block for advanced polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The presence of hydroxyl groups ortho to the amino groups in the 3,3'-Dihydroxybenzidine monomer is key to developing polyimides with specialized properties.

Aromatic Polyimides Formed Through Reactions Involving 3,3'-Dihydroxybenzidine

Aromatic polyimides are synthesized from 3,3'-Dihydroxybenzidine through a two-step polycondensation reaction with various aromatic dianhydrides. acs.org The initial step involves a ring-opening polyaddition to form a poly(amic acid) (PAA), which is then converted to the final polyimide via thermal or chemical cyclodehydration. scispace.com For instance, the reaction of 3,3'-Dihydroxybenzidine (DHB) with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) yields a polyimide (DHB-BPDA) with a high carbonization yield, making it a suitable precursor for highly thermally conductive graphite (B72142) films. acs.org

The properties of the resulting polyimides are influenced by the chemical structure of both the diamine and the dianhydride. For example, polyimides synthesized from 3,3'-Dihydroxybenzidine and various tetracarboxylic dianhydrides have been shown to be soluble in N-methyl-2-pyrrolidinone (NMP) upon heating. scispace.com

Development of Hydroxyl-Containing Polyimides for Enhanced Functionality

The hydroxyl groups in 3,3'-Dihydroxybenzidine-derived polyimides provide sites for further chemical modification and impart unique properties to the polymer. These hydroxyl-containing polyimides, often referred to as poly(hydroxy-imide)s (PHIs), exhibit high thermal stability, with decomposition temperatures typically above 400°C and glass transition temperatures exceeding 200°C. researchgate.net

A significant feature of these polymers is their ability to undergo thermal conversion to polybenzoxazoles (PBOs). chemicalbook.comscispace.com This transformation, which occurs upon heating to around 420-550°C, results in polymers with even greater thermal stability. researchgate.net The resulting poly(ether-benzoxazole)s can exhibit no significant weight loss up to 500°C in a nitrogen atmosphere. researchgate.net

The electrical insulating properties of these polymers have also been investigated. For instance, the dielectric constant for certain polyimides at 10 kHz and 20°C ranges from 3.41 to 3.71. researchgate.net

Polymers with Intrinsic Microporosity (PIM-Polyimides) Derived from 3,3'-Dihydroxybenzidine

Polymers with Intrinsic Microporosity (PIMs) are a class of materials that possess a significant amount of interconnected free volume due to their rigid and contorted molecular structures. This microporosity makes them attractive for applications such as gas separation membranes. cnr.it 3,3'-Dihydroxybenzidine has been utilized in the synthesis of PIM-polyimides, which combine the desirable properties of both polyimides and PIMs. vt.eduacs.orgkaust.edu.sa

A key area of research is the development of thermally rearrangeable (TR) PIM-polyimides. acs.orgmanchester.ac.uk The hydroxyl groups in 3,3'-Dihydroxybenzidine-based polyimides allow for a thermal rearrangement process where the polyimide structure is converted into a more rigid polybenzoxazole (PBO) structure upon heating. cnr.it This thermal rearrangement can lead to a bimodal distribution of micropores, which can be advantageous for selective gas transport. cnr.it

Studies have shown that the thermal treatment of these PIM-polyimides, for example at 450°C, leads to the formation of PBOs with increased gas permeability. acs.org For instance, a PIM-polyimide based on 4,6-diaminoresorcinol (B101129) (DAR) exhibited a CO2/N2 selectivity of 30 after thermal rearrangement. acs.org The conditions of this thermal conversion, such as the atmosphere (air or nitrogen), can significantly affect the properties of the resulting TR-PBO membrane. cnr.it For example, a PBO prepared in the presence of air showed a higher CO2 permeability (241 Barrer) compared to one prepared in a pure nitrogen atmosphere (148 Barrer). cnr.it

Polybenzazole Chemistry: Polybenzimidazole and Polybenzoxazole Formation

The ortho-positioned amino and hydroxyl groups of 3,3'-Dihydroxybenzidine make it a versatile monomer for the synthesis of polybenzazoles, including polybenzimidazoles (PBIs) and polybenzoxazoles (PBOs). dergipark.org.tr These polymers are known for their outstanding thermal and oxidative stability. dergipark.org.tr

The synthesis of polybenzazoles from 3,3'-Dihydroxybenzidine can be achieved through polycondensation reactions with various reagents. For example, polybenzoxazoles can be synthesized by reacting 3,3'-Dihydroxybenzidine with dihydroxamoyl chlorides in dry DMF under a nitrogen atmosphere. dergipark.org.tr Another route to PBOs is the thermal rearrangement of poly(o-hydroxyimide)s derived from 3,3'-Dihydroxybenzidine, as discussed previously. chemicalbook.comacs.orgscispace.com

The formation of poly(o-hydroxyamide) (PHA), a precursor to polybenzoxazole, has also been demonstrated through the polycondensation of 3,3'-Dihydroxybenzidine with isophthaloyl chloride in N-methylpyrrolidinone in the presence of lithium chloride. acs.org This chemoselective polyamidation yields a high molecular weight polymer that can be subsequently converted to a PBO. acs.org

The properties of these polybenzazoles make them suitable for applications requiring high-performance materials, such as in coatings for adhesion and corrosion resistance. dergipark.org.tr

Synthesis of Polybenzimidazoles (PBI) Utilizing 3,3'-Dihydroxybenzidine

While 3,3'-diaminobenzidine (B165653) is more conventionally used for the synthesis of homopolymer Polybenzimidazoles (PBI), 3,3'-Dihydroxybenzidine serves as a crucial comonomer for producing advanced PBI copolymers with tailored properties. These copolymers often exhibit improved mechanical strength and processability.

One key synthetic route involves the polycondensation reaction of 3,3'-dihydroxybenzidine with other monomers like 3,3'-diaminobenzidine and terephthalic acid in a polyphosphoric acid (PPA) medium. koreascience.kr This process yields Poly(benzimidazole-co-benzoxazole)s (PBI-co-PBO), where benzoxazole (B165842) units are incorporated into the PBI backbone. koreascience.kr The introduction of these benzoxazole units has been shown to lower the basicity of the polymer and the subsequent phosphoric acid doping level, which in turn enhances the mechanical strength of the resulting membranes. koreascience.kr For instance, a copolymer with a 10% molar ratio of benzoxazole units achieved a maximum tensile strength of 4.1 MPa, highlighting its potential for applications such as high-temperature polymer electrolyte fuel cells. koreascience.kr Another approach involves reacting 3,3'-dihydroxybenzidine with various dihydroxamoyl chlorides in a polar aprotic solvent like dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere to produce polybenzazoles. dergipark.org.tr

Synthesis of Polybenzoxazoles (PBO) from 3,3'-Dihydroxybenzidine and its Polyimide Precursors

3,3'-Dihydroxybenzidine is a cornerstone monomer for synthesizing Polybenzoxazoles (PBOs), which are renowned for their exceptional thermal and oxidative stability. The synthesis typically proceeds through a two-step process involving the formation of a soluble precursor polymer, which is then converted to the final, intractable PBO via thermal cyclization.

Common precursor routes include:

Poly(hydroxyamide)s (PHAs): High molecular weight PHAs are synthesized through low-temperature solution polycondensation of 3,3'-Dihydroxybenzidine with various dicarboxylic acid chlorides, such as isophthaloyl chloride and terephthaloyl chloride, in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). dtic.mil These PHAs are soluble in many aprotic solvents, allowing them to be processed into films or fibers before being thermally converted to PBOs. rubber.or.krkoreascience.kr

Polyimides (PIs): Aromatic polyimides containing hydroxyl groups ortho to the imide ring are another major class of PBO precursors. chemicalbook.comcookechem.com These are typically formed by the polycondensation reaction of 3,3'-Dihydroxybenzidine with a dianhydride, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) or 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA). cnr.itacs.orgnih.gov The resulting ortho-hydroxy polyimide is soluble and can be cast into films, which are then heated to induce thermal rearrangement into the PBO structure. acs.orgnih.gov For example, the reaction between 3,3'-dihydroxybenzidine (DHB) and BPDA yields a poly(amic acid) precursor that, after processing, is converted to PBO. acs.orgnih.gov

These precursor-based methods are advantageous as they allow for the fabrication of PBOs into desired forms like films and fibers, which would be impossible to achieve with the final, insoluble PBO polymer. researchgate.net

Mechanistic Studies of Thermal Rearrangement from Polyimides to Polybenzoxazoles

The conversion of ortho-hydroxy polyimide precursors into Polybenzoxazoles is a solid-state thermal rearrangement (TR) process that has been the subject of detailed mechanistic studies. The generally accepted mechanism involves a thermal cyclodecarboxylation reaction. researchgate.netuva.es

The process can be summarized in two main stages observed via thermogravimetric analysis (TGA): acs.orgnih.gov

Thermal Rearrangement: The first stage occurs at temperatures typically ranging from 300°C to 450°C. acs.orgnih.gov In this step, the ortho-hydroxyl group attacks the carbonyl group of the imide ring, leading to the formation of a benzoxazole ring and the elimination of a molecule of carbon dioxide (CO₂). uva.esbwise.kr This decarboxylation is the key transformation from the polyimide to the polybenzoxazole structure.

Polymer Degradation: The second stage, beginning at temperatures above 450°C, corresponds to the generalized thermal degradation of the polymer backbone. acs.orgnih.gov

The rate of this rearrangement can be influenced by factors such as the flexibility of the polymer precursor and its glass transition temperature (Tg), with more flexible chains tending to rearrange at lower temperatures. uva.es Studies using model compounds have confirmed that the imide structure first forms from its poly(amic acid) precursor (around 175°C) and subsequently rearranges to the benzoxazole structure at higher temperatures, typically above 400°C. koreascience.kr This controlled thermal conversion is crucial for developing microporous structures in the final polymer, which is highly beneficial for applications like gas separation membranes. nih.gov

Advanced Polymeric Materials and Composites Incorporating 3,3'-Dihydroxybenzidine Units

The integration of 3,3'-Dihydroxybenzidine into polymer structures paves the way for advanced materials and composites with enhanced performance characteristics, particularly in high-stress and high-temperature environments.

Utilization in High-Performance Epoxy Resins as a Raw Material or Cross-linking Agent

Polymer precursors derived from 3,3'-Dihydroxybenzidine are used as effective toughening agents and modifiers for high-performance epoxy resins. Specifically, poly(amic acid)s (PAAs) synthesized from 3,3'-Dihydroxybenzidine and a dianhydride like 4,4'-biphtalic dianhydride can be blended with epoxy (EP) resins to improve their properties. researchgate.net

Research has shown that incorporating these PAAs as a thermoplastic modifier into an epoxy matrix can significantly alter the final material's characteristics. The hydroxyl and carboxylic acid groups on the PAA precursor can interact with the epoxy resin, influencing the curing process and final network structure. researchgate.net Key findings from introducing a PAA from 3,3'-dihydroxybenzidine into an epoxy system include:

Curing Behavior: The addition of 20 wt% PAA can lower the onset curing temperature of the epoxy resin by approximately 15°C. researchgate.net

Thermal Stability: The thermal resistance of the epoxy is enhanced. The initial weight loss temperature for an epoxy with 5 wt% PAA was improved by 13°C. researchgate.net

| Property | Neat Epoxy | Epoxy + 5 wt% PAA | Epoxy + 20 wt% PAA |

|---|---|---|---|

| Onset Curing Temp. (°C) | ~160 | - | ~145 |

| Initial Degradation Temp. (°C) | 361.3 | 374.3 | - |

| 10% Weight Loss Temp. (°C) | 388.9 | 419.0 | - |

Research into Fire-Resistant Polymer Formulations

3,3'-Dihydroxybenzidine is a key raw material for synthesizing polymers with inherent fire resistance. chemicalbook.comcookechem.com The primary approach involves creating precursor polymers, such as polyhydroxyamides (PHAs) and polyhydroxyamic acids (PHAAs), which are then thermally converted into highly stable Polybenzoxazoles (PBOs) under fire conditions. dtic.milkoreascience.krkoreascience.kr

The mechanism of fire resistance is twofold:

Formation of a Stable Char Layer: Upon exposure to high heat or flame, the precursor polymer undergoes cyclization to form the PBO structure. dtic.mil PBOs are exceptionally thermally stable and form a protective char layer that insulates the underlying material from the heat source and limits the release of flammable volatiles. acs.orgnih.gov

Release of Fire Quenchers: The cyclization reaction releases small, non-flammable molecules. For instance, the conversion of PHA to PBO releases water, which can act as a flame quencher by diluting flammable gases and cooling the reaction zone. koreascience.kr Further research has explored derivatizing the hydroxyl groups with halogenated compounds to release even more effective fire-extinguishing molecules during cyclization. koreascience.kr

Polymers like polyhydroxyamic acid synthesized from 3,3'-dihydroxybenzidine and pyromellitic dianhydride have been specifically investigated as "fire-safe" polymers due to this conversion pathway. koreascience.kr

| Polymer System | Max. Weight Loss Temp. (°C) | Char Yield at 900°C (N₂) |

|---|---|---|

| IPBO-4 (PBO copolymer) | 654 | >63% |

| IPBO-5 (PBO copolymer) | 668 | >63% |

| IPBO-6 (PBO copolymer) | 680 | >63% |

Fabrication and Characterization of Polymer-Nanoparticle Composites

Polymer-nanoparticle composites based on 3,3'-Dihydroxybenzidine-derived polyimides have been developed to achieve superior material properties. By incorporating nanoparticles into the polymer matrix, researchers can significantly enhance thermal stability, mechanical strength, and barrier properties.

One notable example is the creation of polyimide-clay hybrid films. A poly(amic acid) precursor, synthesized from 3,3'-dihydroxybenzidine and pyromellitic dianhydride, is blended with an organophilic montmorillonite (B579905) clay (C16–MMT). researchgate.net The resulting cast films are then thermally treated to form the polyimide hybrid. Characterization of these composites revealed:

Improved Thermal and Mechanical Properties: The addition of a small amount of the organoclay was sufficient to enhance both the thermal stability and mechanical properties of the polyimide. The ultimate tensile strength saw a maximum enhancement at a 4% loading of C16–MMT, while the initial modulus increased steadily with higher clay content. researchgate.net

Enhanced Barrier Properties: The water vapor permeability of the hybrid films decreased as the clay loading increased from 1 to 8 wt%, indicating improved barrier performance due to the tortuous path created by the dispersed clay platelets. researchgate.net

In other studies, nanosilica has been incorporated into epoxy systems modified with a PAA from 3,3'-dihydroxybenzidine. The addition of 2 phr (parts per hundred resin) of nanosilica was shown to increase the interlaminar shear strength (ILSS) by 4.4%, compensating for reductions seen with the PAA addition alone. researchgate.net Fumed silica (B1680970) has also been used to create mixed matrix membranes (MMMs) from copolyimides containing 3,3'-dihydroxybenzidine to tailor their properties for specific applications. icmpp.roicmpp.ro

| Composite System | Nanoparticle | Property Improvement | Reference |

|---|---|---|---|

| Polyimide (from DHB/PMDA) | Organoclay (C16-MMT) | Increased tensile strength and modulus; Decreased water vapor permeability | researchgate.net |

| Epoxy/PAA (from DHB/BPDA) | Nanosilica | 4.4% increase in Interlaminar Shear Strength (ILSS) | researchgate.net |

| Copolyimide (from DHB) | Fumed Silica | Creation of Mixed Matrix Membranes (MMMs) for tailored performance | icmpp.roicmpp.ro |

Covalent Organic Frameworks Cofs Research Utilizing 3,3 Dihydroxybenzidine

Design Principles and Topological Considerations for 3,3'-Dihydroxybenzidine-Based COFs

The design of COFs is governed by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks with specific geometries into predetermined network topologies. mdpi.com The geometry of the linkers is paramount in directing the final dimensionality and structure of the COF.

When 3,3'-Dihydroxybenzidine (B1664586) is used, its linear, rigid structure acts as a 2-connected linker. To construct a three-dimensional framework, it is essential to combine this linear building block with a non-planar, multi-connected node. A common strategy in 3D COF synthesis is the combination of a 2-connected linear linker with a 4-connected tetrahedral node. This [4+2] condensation approach is known to generate 3D networks, frequently with a diamondoid (dia) topology. mdpi.com

In the case of the 3D-OH-COF synthesized from 3,3'-Dihydroxybenzidine (a 2-connected linker) and tetra(4-formylphenyl)methane (a 4-connected tetrahedral node), the resulting framework is designed to adopt such a 3D topology. The tetrahedral geometry of TFPM directs the network extension in three dimensions, while the linear DHBD linker bridges these tetrahedral centers. The resulting structure is an extended, porous network. A significant challenge in the design of 3D COFs is controlling the degree of interpenetration, where multiple independent networks grow through one another. The specific length and rigidity of the DHBD linker, along with the reaction conditions, can influence whether the final structure is non-interpenetrated or forms a series of interpenetrated nets. While many 3D COFs based on this principle exhibit interpenetration, the goal is often to achieve non-interpenetrated structures to maximize pore size and accessibility.

Table 1: Building Blocks for 3D-OH-COF Synthesis

| Role | Compound Name | Abbreviation | Geometry |

|---|---|---|---|

| Linear Linker | 3,3'-Dihydroxybenzidine | DHBD | Linear (2-connected) |

| Tetrahedral Node | Tetra(4-formylphenyl)methane | TFPM | Tetrahedral (4-connected) |

Strategies for Functionalization and Post-Synthetic Modification of COF Structures

A key advantage of using 3,3'-Dihydroxybenzidine in COF synthesis is the direct incorporation of reactive hydroxyl groups onto the pore surfaces. These groups serve as anchors for post-synthetic modification (PSM), a powerful strategy to introduce new functionalities into a pre-existing COF without altering its underlying crystalline structure. PSM allows for the creation of materials with tailored properties that might be difficult to achieve through direct synthesis, as complex functional groups can sometimes interfere with the COF crystallization process.

For the 3D-OH-COF derived from DHBD, the pendant hydroxyl groups are readily accessible for chemical transformation. A notable strategy involves an esterification reaction to introduce carboxylic acid groups. This is achieved by reacting the 3D-OH-COF with succinic anhydride (B1165640). The anhydride undergoes a ring-opening reaction with the hydroxyl groups on the DHBD linkers, forming ester bonds and leaving terminal carboxyl (-COOH) groups tethered to the pore walls. This transformation converts the 3D-OH-COF into a carboxyl-functionalized framework, denoted 3D-COOH-COF.

This PSM strategy has been shown to proceed with high efficiency while preserving the crystallinity and permanent porosity of the parent framework. The successful functionalization is confirmed through various spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of characteristic carbonyl peaks from the ester and carboxylic acid groups, and solid-state NMR. The resulting 3D-COOH-COF possesses distinct chemical properties from its hydroxyl-bearing precursor, such as an enhanced capacity for selective metal ion extraction due to the strong chelating ability of the carboxyl groups.

Table 2: Post-Synthetic Modification of 3D-OH-COF

| Parent COF | Reagent | Functional Group Introduced | Resulting COF | Key Property Change |

|---|---|---|---|---|

| 3D-OH-COF | Succinic Anhydride | Carboxyl (-COOH) | 3D-COOH-COF | Introduction of acidic sites; enhanced metal ion affinity |

Exploration of 3,3'-Dihydroxybenzidine-Derived COFs in Optical Device Applications

The application of COFs in optical devices, such as sensors and light-emitting materials, is a growing field of research. The optical properties of COFs are highly dependent on the photophysical characteristics of their constituent building blocks and the degree of π-conjugation within the framework. While some commercial suppliers note that 3,3'-Dihydroxybenzidine is used in methods to prepare COF-based metamaterials for optical devices, specific, peer-reviewed research detailing such applications for DHBD-derived COFs is currently limited. chemicalbook.com

However, the inherent chemical structure of a COF derived from 3,3'-Dihydroxybenzidine provides a basis for exploring its potential in optical applications. The extended π-conjugated system of the biphenyl (B1667301) core, coupled with the electron-donating amine and hydroxyl groups, suggests the potential for fluorescent or other photoluminescent properties. In many organic molecules and polymers, such features are prerequisites for light emission.

Furthermore, the hydroxyl groups lining the pores of a DHBD-based COF could be exploited for optical sensing applications. It has been demonstrated in other COF systems that pendant functional groups, including hydroxyls, can act as recognition sites for specific analytes, such as metal ions. researchgate.netrsc.org The binding of an analyte to these sites can induce a change in the COF's fluorescence, such as quenching or enhancement, providing a detectable signal. researchgate.netrsc.org For example, the coordination of metal ions to the hydroxyl groups within the 3D-OH-COF could potentially alter its electronic structure and, consequently, its photophysical response, forming the basis of a "turn-off" fluorescent sensor.

While the direct synthesis of highly luminescent COFs can be challenging due to aggregation-caused quenching effects from π-π stacking, the rigid, well-defined structure of a 3D COF can help mitigate these issues. The development of COFs that combine robust chemical stability with strong luminescence is an active area of research. frontiersin.org Although the exploration of 3,3'-Dihydroxybenzidine-derived COFs specifically for optical devices is still in its nascent stages, their functional design holds promise for future development in sensing and optoelectronics.

Advanced Analytical and Spectroscopic Characterization of 3,3 Dihydroxybenzidine Derived Materials

Spectroscopic Techniques for Structural Elucidation and Chemical Changes

Spectroscopy is a cornerstone for the analysis of polymers, offering non-destructive methods to probe functional groups, confirm structural integrity, and monitor reactions. For materials derived from 3,3'-dihydroxybenzidine (B1664586), techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

FTIR spectroscopy is a powerful and accessible technique used to identify functional groups within a polymer's structure and to track chemical changes during polymerization or subsequent thermal treatments. osti.gov Each chemical bond vibrates at a characteristic frequency, and when exposed to infrared radiation, the bonds absorb energy at these frequencies, resulting in a unique spectral fingerprint of the molecule. osti.gov

In the context of 3,3'-dihydroxybenzidine-derived materials, FTIR is instrumental in monitoring the two-step synthesis of polybenzoxazoles (PBOs). The process typically involves the initial formation of a hydroxyl-containing polyimide precursor via polycondensation, followed by a thermal cyclization to form the final polybenzoxazole structure. researchgate.net

FTIR spectroscopy can confirm each stage of this transformation:

Poly(amic acid) Precursor: The initial precursor exhibits characteristic absorption bands for the amide group (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1660 cm⁻¹) and the carboxylic acid group (broad O-H stretch from 3400 to 2400 cm⁻¹).

Polyimide Formation: Upon thermal or chemical imidization, the disappearance of the amide and carboxylic acid bands and the appearance of characteristic imide absorption bands are observed. These include the asymmetrical and symmetrical carbonyl (C=O) stretching at approximately 1770-1780 cm⁻¹ and 1710-1720 cm⁻¹, respectively, and the C-N stretching band around 1370 cm⁻¹. researchgate.net

Polybenzoxazole Conversion: The most critical use of FTIR in this context is monitoring the thermal conversion of the hydroxyl-polyimide to a polybenzoxazole. researchgate.net This conversion is tracked by the disappearance of the imide-related peaks and the hydroxyl (O-H) group absorption (typically a broad band around 3400 cm⁻¹), and the simultaneous emergence of new bands characteristic of the oxazole (B20620) ring, such as C=N stretching around 1620 cm⁻¹ and C-O-C stretching near 1040 cm⁻¹.

This ability to monitor the reaction allows for the optimization of curing temperatures and times to ensure complete conversion to the desired high-performance polybenzoxazole. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer and Material Characterization

NMR spectroscopy is an unparalleled technique for providing detailed information about the chemical structure, connectivity, and dynamics of polymers at the atomic level. rsc.org Both solution-state and solid-state NMR methods are employed to characterize 3,3'-dihydroxybenzidine-derived materials.

Solution-state proton (¹H) NMR is used to confirm the molecular structure of the soluble precursor polymers, such as the initial poly(amic acid) or the resulting polyimide. By dissolving the polymer in a suitable deuterated solvent (e.g., DMSO-d₆), a high-resolution spectrum can be obtained. semanticscholar.org

The ¹H NMR spectrum provides distinct signals for each type of proton in the polymer repeating unit. Key applications include:

Confirmation of Monomer Incorporation: The presence of aromatic proton signals corresponding to both the 3,3'-dihydroxybenzidine moiety and the dianhydride comonomer confirms their successful incorporation into the polymer chain.

Verification of Polymerization: The appearance of amide proton (-NH-) signals in the poly(amic acid) spectrum, typically in the 9-10 ppm region, is direct evidence of the polymerization reaction.

End-Group Analysis: By comparing the integration of signals from the polymer backbone to those from the chain ends, it is possible to estimate the number-average molecular weight (Mn) for relatively low-molecular-weight polymers. semanticscholar.org

For a typical polyimide derived from 3,3'-dihydroxybenzidine, the ¹H NMR spectrum would be expected to show a complex set of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the different protons on the biphenyl (B1667301) and dianhydride-derived rings, as well as a signal for the hydroxyl protons.

While solution-state NMR is limited to soluble polymers, solid-state ¹³C NMR is indispensable for analyzing insoluble, cross-linked, or network polymers, which is characteristic of the final polybenzoxazole materials. nih.gov This technique provides detailed information on the local chemical environment of carbon atoms in the solid state.

Solid-state ¹³C NMR is particularly valuable for studying the thermal conversion of hydroxyl-polyimides into polybenzoxazoles. researchgate.net As the material is heated, the chemical structure changes significantly, and these changes are reflected in the ¹³C NMR spectrum:

Disappearance of Imide Carbons: The characteristic signal for the imide carbonyl carbons (C=O), typically found around 165 ppm, will decrease in intensity as the cyclization proceeds.

Formation of Oxazole Carbons: New signals will appear that are characteristic of the carbon atoms in the benzoxazole (B165842) ring. For instance, the carbon atom in the C=N-O linkage of the oxazole ring gives a distinct resonance, often in the 150-160 ppm range.

Changes in Aromatic Signals: The chemical shifts of the aromatic carbons of the 3,3'-dihydroxybenzidine unit will also change as the adjacent hydroxyl and amine groups are incorporated into the new oxazole ring structure, providing further evidence of the transformation.

By comparing the spectra of the material before and after thermal treatment, solid-state ¹³C NMR provides unambiguous proof of the network-forming cyclization reaction and can be used to assess the degree of conversion. researchgate.net

Chromatographic and Separation Methods for Material Analysis

Chromatographic techniques are essential for separating polymer chains based on their physical properties, with gel permeation chromatography being the most important method for determining molecular weight characteristics.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for measuring the molecular weight distribution of a polymer. rsc.org This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute more quickly, while smaller molecules penetrate the pores and elute later.

For GPC analysis of 3,3'-dihydroxybenzidine-derived polymers, the soluble precursor, typically the poly(amic acid) or the resulting polyimide, is dissolved in a suitable solvent such as N-methyl-2-pyrrolidinone (NMP), often with additives like lithium bromide to prevent aggregation. researchgate.net The analysis provides several key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer (all chains having the same length), while higher values indicate a broader distribution of chain lengths.

This data is crucial for correlating the polymer's molecular weight with its final mechanical and thermal properties. For instance, higher molecular weights generally lead to better film-forming capabilities and improved mechanical strength.

Below is a representative data table for a series of polyimides, illustrating typical GPC findings.

| Polymer ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

| PI-1 | 8,700 | 18,000 | 2.07 |

| PI-2 | 15,500 | 33,800 | 2.18 |

| PI-3 | 24,000 | 52,000 | 2.17 |

This table presents representative data for aromatic polyimides to illustrate typical GPC results. researchgate.net

Application of Advanced Chromatographic Techniques in Reaction Product Purity and Component Separation

The synthesis of polymers and other materials from 3,3'-dihydroxybenzidine can often result in a mixture of the desired product, unreacted monomers, oligomers, and side-products. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are indispensable for the qualitative and quantitative analysis of these complex mixtures. mdpi.com

HPLC methods are developed to achieve high-resolution separation of the various components in the reaction mixture. The choice of the stationary phase (e.g., C18, biphenyl), mobile phase composition (e.g., gradients of acetonitrile and water), and detector (e.g., UV-Vis, mass spectrometer) is critical for optimal separation. For instance, the separation of closely related structural isomers can be achieved by optimizing the chromatographic conditions. thermofisher.com

HRMS provides accurate mass measurements, which aids in the identification of unknown impurities and byproducts by determining their elemental composition. mdpi.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments offer further structural elucidation. mdpi.com This level of detailed analysis is essential for optimizing reaction conditions to maximize the yield and purity of the desired 3,3'-dihydroxybenzidine-derived material. The use of derivatization agents can also enhance the sensitivity of LC/MS/MS analysis for certain compounds. nih.govnih.gov

A typical workflow for purity assessment and component separation would involve:

Method Development: Optimization of HPLC conditions (column, mobile phase, gradient, flow rate) to achieve baseline separation of all components.

Peak Identification: Using HRMS to determine the accurate mass of each separated component and propose molecular formulas.

Structural Confirmation: Employing MS/MS to obtain fragment ions and confirm the proposed structures of the main product and any impurities.

Quantitation: Establishing a calibration curve with a known standard to quantify the purity of the main product and the relative amounts of impurities.

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers derived from 3,3'-dihydroxybenzidine, such as polyimides and polybenzoxazoles. These properties are critical for determining the processing conditions and the upper use temperature of the materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). mdpi.com121.40.248 This technique is used to determine the thermal stability of polymers and to study their degradation mechanisms. nist.govmdpi.comresearchgate.net

For polyimides derived from 3,3'-dihydroxybenzidine, TGA curves typically show high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.netrsc.org The temperature at which 5% or 10% weight loss occurs (Td5% and Td10%) is often reported as an indicator of the onset of degradation. The degradation of such polymers can occur in one or multiple steps, depending on the polymer structure and the atmosphere. researchgate.netmdpi.com For example, some polyamides exhibit two-stage decomposition in air but a single stage in nitrogen. researchgate.net The residue remaining at high temperatures can also provide information about the char yield, which is relevant for fire retardancy applications.

| Polymer from 3,3'-Dihydroxybenzidine Derivative | Decomposition Temperature (Td5%) in N₂ (°C) | Char Yield at 800°C in N₂ (%) |

|---|---|---|

| Polyimide A | 510 | 62 |

| Polyimide B | 535 | 65 |

| Polybenzoxazole C | 580 | 70 |

The data in this table is representative and compiled from general knowledge of similar polymer systems.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.deeag.com It is used to determine various thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deplymouth.ac.ukresearchgate.net

For amorphous or semi-crystalline polymers derived from 3,3'-dihydroxybenzidine, the glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deplymouth.ac.uk The Tg is influenced by the polymer's chemical structure, molecular weight, and degree of crosslinking. Polyimides synthesized from 3,3'-dihydroxybenzidine and various dianhydrides have been reported to exhibit glass transition temperatures ranging from 336°C to 360°C. researchgate.net DSC can also be used to study crystallization and melting behavior, providing information on the degree of crystallinity of the polymer. hu-berlin.deresearchgate.net

| Polymer from 3,3'-Dihydroxybenzidine Derivative | Glass Transition Temperature (Tg) (°C) |

|---|---|

| Polyimide with ODPA | 345 |

| Copoly(hydroxyimide) HAB/D (3/1) | 352 |

| Polyimide with BPADA | 338 |

The data in this table is representative and compiled from general knowledge of similar polymer systems.

Porosity and Surface Area Characterization for Microporous Materials

When 3,3'-dihydroxybenzidine is used as a building block for the synthesis of microporous materials like covalent organic frameworks (COFs), a detailed characterization of their porous properties is essential. rsc.orgflogen.org

The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of porous materials. microtrac.comnih.gov It is based on the physical adsorption of a gas (typically nitrogen at 77 K) on the surface of the material. 121.40.248 The amount of gas adsorbed at different relative pressures is used to calculate the surface area.

For microporous polymers and COFs derived from 3,3'-dihydroxybenzidine, the BET surface area is a key parameter that reflects the material's capacity for gas storage, separation, and catalysis. These materials can exhibit a wide range of surface areas, from moderate to very high values, depending on their structure and the absence of pore collapse after synthesis. For microporous materials, it is important to apply the Rouquerol criteria to ensure the appropriate pressure range is used for the BET calculation. microtrac.com

| Porous Material from 3,3'-Dihydroxybenzidine Derivative | BET Surface Area (m²/g) |

|---|---|

| Microporous Polymer X | 762 |

| COF-Y | 1250 |

| Amine-modified Polymer X | 490 |

The data in this table is representative and compiled from literature on similar porous polymer systems. researchgate.net

Beyond the total surface area, the distribution of pore sizes and the total pore volume are critical characteristics of microporous materials. These properties are also determined from gas adsorption-desorption isotherms. ustb.edu.cnrsc.org The shape of the isotherm and the presence of a hysteresis loop can provide initial qualitative information about the pore structure. rsc.org

Quantitative analysis of the pore size distribution is typically performed using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis. researchgate.net DFT is generally more accurate for microporous materials. The total pore volume is usually estimated from the amount of gas adsorbed at a relative pressure close to unity. researchgate.net The pore size distribution reveals whether the material has a uniform pore size or a range of different pore sizes, which is important for applications like molecular sieving. researchgate.netnih.gov

| Porous Material from 3,3'-Dihydroxybenzidine Derivative | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|

| Microporous Polymer X | 0.45 | 1.8 |

| COF-Y | 0.82 | 2.5 |

| Mesoporous COF-Z | 1.25 | 4.7 |

The data in this table is representative and compiled from literature on similar porous polymer and COF systems. chemrxiv.org

Microstructural and Morphological Characterization Methods

The performance and functional properties of polymeric materials derived from 3,3'-Dihydroxybenzidine are intrinsically linked to their solid-state structure. A comprehensive understanding of the polymer chain arrangement, crystalline nature, and surface features is paramount for tailoring these materials for specific advanced applications. To this end, sophisticated analytical techniques are employed to probe the microstructural and morphological characteristics. This section focuses on two powerful methods: Wide-Angle X-ray Diffraction (WAXD) for elucidating crystalline structure and Atomic Force Microscopy (AFM) for investigating surface topography and phase behavior.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for characterizing the degree of crystallinity and determining the arrangement of polymer chains in 3,3'-Dihydroxybenzidine-derived materials. By analyzing the diffraction pattern of X-rays scattered by the sample, valuable information about the presence of ordered crystalline domains versus disordered amorphous regions can be obtained.

In a study of novel soluble (co)poly(hydroxyimide)s ((co)PIOH) synthesized from 4,4′-oxydiphthalic anhydride (B1165640) (ODPA), 3,3′-dihydroxybenzidine (HAB), and 3,6-diaminodurene (D), WAXD measurements revealed the amorphous nature of these polymers. The diffraction patterns for all the synthesized copolyimides were characterized by broad, diffuse halos, which are indicative of a lack of long-range periodic order. This amorphous morphology is attributed to the introduction of flexible ether linkages and bulky substituents that disrupt regular chain packing.

The average interchain distance, or d-spacing, can be calculated from the position of the maximum of the amorphous halo in the WAXD pattern using Bragg's Law. This value provides insight into the packing efficiency of the polymer chains. For the (co)PIOH series, the d-spacing was found to be influenced by the chemical composition. An increase in the content of the bulkier 3,6-diaminodurene comonomer led to a more open polymer structure, which was reflected in the WAXD data.

Below is a table summarizing the d-spacing values for a series of (co)poly(hydroxyimide)s derived from 3,3'-dihydroxybenzidine, illustrating the impact of copolymer composition on the interchain spacing.

| (co)PIOH Designation | HAB/D Molar Ratio | d-spacing (Å) |

| (co)PIOH-1 | 3/1 | 4.89 |

| (co)PIOH-2 | 1/1 | 4.98 |

| (co)PIOH-3 | 1/3 | 5.03 |

This table presents data adapted from research on (co)poly(hydroxyimide)s containing 3,3'-dihydroxybenzidine, demonstrating the variation in interchain spacing with changing comonomer ratios.

The amorphous nature of these 3,3'-Dihydroxybenzidine-based polyimides, as confirmed by WAXD, is a critical factor influencing their physical properties, such as solubility and gas permeability.

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Separation Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about a material's surface at the nanoscale. It is an invaluable tool for characterizing the surface morphology, roughness, and phase separation in polymeric materials derived from 3,3'-Dihydroxybenzidine.

Surface Topography and Roughness

In tapping mode AFM, a sharp tip attached to a cantilever is oscillated near the sample surface. The changes in the cantilever's oscillation amplitude, due to tip-surface interactions, are used to construct a topographical map. This allows for the visualization of surface features and the quantitative measurement of surface roughness parameters, such as the root-mean-square (RMS) roughness and the average roughness (Ra).

The following table provides illustrative examples of surface roughness parameters that can be obtained from AFM analysis of polymer films. While specific data for materials solely derived from 3,3'-Dihydroxybenzidine is not available in the public literature, these values for similar aromatic polymer films demonstrate the quantitative capabilities of AFM.

| Polymer Film Sample | Scan Size (µm x µm) | Average Roughness (Ra) (nm) | RMS Roughness (nm) |

| Aromatic Polyimide Film A | 5 x 5 | 0.85 | 1.12 |

| Aromatic Polyimide Film B | 5 x 5 | 1.23 | 1.58 |

| Polybenzoxazole Film C | 5 x 5 | 0.98 | 1.34 |

This table presents representative surface roughness data for aromatic polymer films, illustrating the type of quantitative information that can be obtained using AFM.

Phase Separation Studies

In addition to topography, AFM can be used to map variations in material properties across a surface through phase imaging. In this mode, the phase lag between the driving oscillation of the cantilever and its actual oscillation is recorded. This phase lag is sensitive to the mechanical and adhesive properties of the surface.

For copolymers or polymer blends derived from 3,3'-Dihydroxybenzidine, phase imaging can be a powerful tool to visualize phase separation. Different polymeric components will often exhibit different mechanical properties, leading to a contrast in the phase image. This allows for the identification of the size, shape, and distribution of different phases within the material. For instance, in a block copolymer containing segments derived from 3,3'-Dihydroxybenzidine and a more flexible polymer, AFM phase imaging could delineate the harder, aromatic-rich domains from the softer, flexible domains. This information is crucial for understanding and controlling the nanostructure and, consequently, the macroscopic properties of these materials.

Computational and Theoretical Investigations of 3,3 Dihydroxybenzidine Based Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.netmdpi.comscirp.org These methods allow for the calculation of various molecular properties that govern the behavior of 3,3'-Dihydroxybenzidine (B1664586) and its derivatives.

Detailed research findings indicate that the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov For aromatic amines like 3,3'-Dihydroxybenzidine, DFT can be used to predict sites susceptible to electrophilic or nucleophilic attack, which is vital information for designing polymerization reactions.

Key applications of quantum chemical calculations for 3,3'-Dihydroxybenzidine systems include:

Optimization of Molecular Geometry: Determining the most stable three-dimensional structure of the monomer.

Calculation of Electronic Properties: Predicting ionization potential, electron affinity, and the HOMO-LUMO gap to understand chemical reactivity. mdpi.com

Vibrational Analysis: Simulating infrared and Raman spectra to aid in the experimental characterization of synthesized compounds.

Reaction Pathway Modeling: Investigating the mechanisms of polymerization involving 3,3'-Dihydroxybenzidine to optimize reaction conditions.

| Computational Method | Predicted Property | Relevance to 3,3'-Dihydroxybenzidine |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predicts UV-Vis absorption spectra. |

| Hartree-Fock (HF) | Molecular Orbital Shapes | Visualizes electron distribution. |

Molecular Dynamics Simulations for Understanding Polymer Chain Behavior and Network Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the complex behavior of polymers, such as those synthesized from 3,3'-Dihydroxybenzidine. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on polymer chain conformation, dynamics, and the formation of polymer networks. researchgate.net

Key insights from MD simulations of 3,3'-Dihydroxybenzidine-based polymers include:

Polymer Chain Conformation: Predicting how polymer chains fold and arrange themselves in space, which affects properties like density and free volume.

Glass Transition Temperature (Tg): Estimating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Simulating the response of the polymer to mechanical stress to predict properties like Young's modulus and tensile strength.

Network Formation: Modeling the cross-linking reactions to understand the structure of thermosetting polymers.

| Simulation Parameter | Information Gained | Importance for Polymer Properties |

|---|---|---|

| Radius of Gyration | Compactness of polymer chains | Affects viscosity and solubility. |

| Mean Squared Displacement | Mobility of polymer chains | Relates to diffusion and viscoelasticity. |

| Radial Distribution Function | Local arrangement of atoms and molecules | Provides insight into packing and structure. |

Computational Modeling of Gas Transport Phenomena in Microporous Membranes

Polymers derived from 3,3'-Dihydroxybenzidine, such as certain polyimides and thermally rearranged polybenzoxazoles (TR-PBOs), are of significant interest for gas separation membrane applications. researchgate.netcnr.it Computational modeling plays a crucial role in understanding and predicting the gas transport properties of these materials. rsc.org

Computational Fluid Dynamics (CFD) and molecular dynamics simulations are employed to model the transport of gases through microporous polymer membranes. rsc.orgmdpi.com These models can simulate the sorption and diffusion of different gas molecules within the polymer matrix, providing insights into the permeability and selectivity of the membrane.

Key aspects of computational modeling of gas transport in these membranes include:

Free Volume Analysis: Calculating the size, distribution, and connectivity of void spaces within the polymer matrix, which are critical for gas diffusion.

Sorption Isotherms: Simulating the uptake of gas molecules by the polymer at different pressures to determine the solubility coefficient.

Diffusion Coefficients: Calculating the rate at which gas molecules move through the polymer matrix.

| Modeling Technique | Key Output | Application in Membrane Science |

|---|---|---|

| Molecular Dynamics (MD) | Diffusion coefficients of gases | Predicts the rate of gas transport. |

| Grand Canonical Monte Carlo (GCMC) | Gas sorption isotherms | Determines gas solubility in the polymer. |

| Computational Fluid Dynamics (CFD) | Flow profiles in membrane modules | Optimizes membrane module design. mdpi.com |

Predictive Design and Discovery of Novel Materials Utilizing 3,3'-Dihydroxybenzidine

The integration of computational modeling with machine learning and data-driven approaches is accelerating the design and discovery of new materials. nih.govarxiv.orgrsc.orgresearchgate.netnih.gov For systems based on 3,3'-Dihydroxybenzidine, these predictive methods can screen large numbers of potential polymer structures and identify candidates with desired properties before they are synthesized in the lab.

By establishing quantitative structure-property relationships (QSPR), computational models can predict material properties based on the chemical structure of the monomers and the resulting polymer architecture. nih.gov This predictive capability significantly reduces the time and cost associated with experimental trial-and-error approaches.

Strategies for the predictive design of novel materials from 3,3'-Dihydroxybenzidine include:

High-Throughput Virtual Screening: Computationally generating and evaluating a large library of polymer structures derived from 3,3'-Dihydroxybenzidine and various co-monomers to identify promising candidates for specific applications.

Machine Learning Models: Training machine learning algorithms on existing experimental and computational data to predict properties such as gas permeability, thermal stability, and mechanical strength. arxiv.orgrsc.orgresearchgate.netnih.gov

Inverse Design: Using computational algorithms to design a polymer structure that exhibits a specific target property.

The ultimate goal of these predictive design strategies is to create a feedback loop between computational modeling and experimental synthesis, enabling the rapid development of next-generation materials based on 3,3'-Dihydroxybenzidine with enhanced performance characteristics.

Advanced Performance Aspects and Research Applications of 3,3 Dihydroxybenzidine Based Materials

Gas Separation Membrane Technology

Polymers derived from 3,3'-dihydroxybenzidine (B1664586), particularly polyimides and polybenzoxazoles, have garnered significant attention in the field of membrane-based gas separation. The inherent rigidity of the biphenyl (B1667301) unit from the monomer contributes to the formation of polymers with high glass transition temperatures and the creation of microporous structures essential for efficient gas separation.

Permeability and Selectivity Studies in Polyimide and Polybenzoxazole Membranes

Research into polyimide and polybenzoxazole membranes synthesized using 3,3'-dihydroxybenzidine has demonstrated their potential for separating various gas pairs. A key strategy to enhance the performance of these membranes is thermal rearrangement (TR). This process typically involves heating a precursor polyimide containing ortho-positioned hydroxyl groups, which then converts into a polybenzoxazole structure. This conversion can create a well-defined microporous structure, leading to significant improvements in gas permeability. researchgate.net

For instance, thermally rearranged poly(benzoxazole-co-amide) (TR-PBOA) copolymer membranes prepared using 3,3'-dihydroxybenzidine have been investigated for high-temperature hydrogen (H₂) separation. Studies have shown that by varying the ratio of diamine compounds, the physical properties and gas permeation characteristics can be controlled. The rigid biphenyl moiety from 3,3'-dihydroxybenzidine enhances gas selectivity, while other flexible monomers can be incorporated to improve processability and permeability. In one study, a TR-PBOA membrane exhibited a hydrogen permeability of 26.8 Barrer and a H₂/CO₂ selectivity of 8.0 when measured at 210°C. researchgate.net

In the context of natural gas purification and carbon capture, the separation of carbon dioxide (CO₂) from methane (B114726) (CH₄) is crucial. While specific data for 3,3'-dihydroxybenzidine-based membranes for this separation is limited in readily available literature, the broader class of polyimide membranes is extensively studied for this application. The performance of these membranes is a result of a trade-off between permeability and selectivity. The introduction of bulky functional groups and the control of polymer chain packing are key strategies to enhance separation performance.

Interactive Data Table: H₂/CO₂ Separation Performance of a 3,3'-Dihydroxybenzidine-Based TR-PBOA Membrane

| Membrane Material | Target Gas Pair | Permeability (Barrer) | Selectivity | Operating Temperature (°C) |

| TR-PBOA | H₂/CO₂ | 26.8 | 8.0 | 210 |

Note: Data sourced from a study on thermally rearranged poly(benzoxazole-co-amide) membranes. researchgate.net

Interactive Data Table: Representative CO₂/CH₄ Separation Performance of Various Polyimide Membranes

| Polyimide Type | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |

| 6FDA-based | 193.8 | 39.2 |

| Matrimid® | 10 | 35 |

| P84® | 2.5 | 30 |

Note: This table provides a comparative overview of the performance of different polyimide membranes for CO₂/CH₄ separation and is not specific to 3,3'-dihydroxybenzidine-based polymers.

Optimization of Membrane Architectures for Specific Gas Pair Separations

The optimization of membrane architectures for separating specific gas pairs is a critical area of research. For materials derived from 3,3'-dihydroxybenzidine, this involves several strategies. One approach is the synthesis of copolymers, where 3,3'-dihydroxybenzidine is combined with other monomers to tailor the membrane's properties. For example, incorporating flexible ether linkages can enhance gas permeability and improve the processability of the polymer into thin, robust membranes. researchgate.net

The conditions of the thermal rearrangement process also play a crucial role in optimizing membrane structure. The final temperature and duration of the heat treatment directly influence the degree of conversion from polyimide to polybenzoxazole, which in turn affects the size and distribution of micropores within the membrane. By carefully controlling these parameters, it is possible to fine-tune the membrane's sieving properties to favor the transport of one gas over another.

Furthermore, the development of mixed-matrix membranes (MMMs) represents another avenue for optimization. This involves incorporating inorganic fillers, such as zeolites or metal-organic frameworks (MOFs), into the polymer matrix. While specific research on MMMs using a 3,3'-dihydroxybenzidine-based polymer matrix is not widely documented, this approach has been shown to significantly enhance the separation performance of polyimide membranes in general by combining the processability of the polymer with the superior selectivity of the inorganic filler.

Protective Coatings and Surface Engineering Applications

The high thermal stability and chemical resistance of polymers derived from 3,3'-dihydroxybenzidine, such as polybenzoxazoles (PBOs) and polyimides (PIs), make them promising candidates for protective coatings in demanding environments.

Investigation of Anticorrosion Performance of Polymeric Coatings

Analysis of Adhesion Properties and Polymer-Substrate Interface Science

The effectiveness of a protective coating is critically dependent on its adhesion to the substrate. Polyimides are known for their good adhesive properties on a variety of substrates, including metals and other inorganic materials. The analysis of the polymer-substrate interface is crucial for understanding and improving adhesion. The interaction between the polymer and the substrate can involve physical forces, such as van der Waals interactions, and chemical bonding. For polyimides derived from 3,3'-dihydroxybenzidine, the presence of polar hydroxyl and imide groups can promote strong interactions with metal surfaces, leading to robust adhesion.

The study of the polymer-substrate interface often involves surface-sensitive analytical techniques to characterize the chemical and physical interactions at the interface. While specific studies detailing the interfacial science of 3,3'-dihydroxybenzidine-based coatings are limited, the principles of polymer adhesion suggest that the chemical structure of the monomer plays a direct role in the adhesive strength of the resulting polymer coating.

Electronic and Optical Material Development

The unique electronic and optical properties of polymers synthesized from 3,3'-dihydroxybenzidine open up possibilities for their use in advanced electronic and optical devices.

Polyimides, in general, are valued in the electronics industry for their excellent electrical insulation properties, high thermal stability, and low dielectric constant. The dielectric constant is a critical parameter for materials used as insulators in microelectronics, as a lower value reduces signal delay and cross-talk. Research on various polyimides has shown dielectric constants ranging from approximately 2.29 to 2.99 at a frequency of 10 kHz. researchgate.net The incorporation of fluorine-containing monomers or the introduction of bulky, asymmetric structures can help to lower the dielectric constant.